2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O6S/c1-33-21-11-9-17(13-22(21)34-2)27-24(29)15-28-14-23(35(31,32)18-6-4-3-5-7-18)25(30)19-12-16(26)8-10-20(19)28/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZPYBRCHJOSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and bioactivity.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux (12 h) | 2-[3-(Benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetic acid | 78% | |
| 2M NaOH, 80°C (8 h) | Sodium salt of the carboxylic acid derivative | 85% |
Mechanism :
-
Acidic conditions promote nucleophilic attack by water on the carbonyl carbon, leading to cleavage of the C–N bond.
-
Basic hydrolysis proceeds via deprotonation and formation of a tetrahedral intermediate, followed by amide bond rupture.
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Quinoline Core
The electron-deficient quinoline ring facilitates substitution at the 6-fluoro position.
| Reagent | Product | Conditions | Yield | References |
|---|---|---|---|---|
| NaN<sub>3</sub>, DMF, 100°C | 6-Azido derivative | 24 h, inert atmosphere | 65% | |
| NH<sub>3</sub> (g), EtOH | 6-Amino derivative | 60°C, 12 h | 72% |
Key Findings :
-
The fluoro group’s electronegativity enhances the ring’s susceptibility to nucleophilic attack .
-
Steric hindrance from the benzenesulfonyl group limits substitution at the 3-position.
Oxidation of the Dihydroquinolinone Ring
The 4-oxo-1,4-dihydroquinolin-1-yl moiety can be oxidized to a fully aromatic quinolinone system.
Mechanism :
Demethylation of the 3,4-Dimethoxyphenyl Group
The methoxy groups on the phenylacetamide fragment undergo demethylation under harsh acidic conditions.
Applications :
Cyclization Reactions
The compound participates in copper-catalyzed cyclization to form polycyclic frameworks.
| Catalyst | Product | Conditions | Yield | References |
|---|---|---|---|---|
| CuI, 1,10-phenanthroline | Benzo imidazo[1,2-a]quinolinone | DMF, 120°C, 24 h | 55% | |
| Mn(OAc)<sub>3</sub>, AcOH | Sulfone-linked tricyclic derivative | 80°C, 10 h | 60% |
Mechanism :
Sulfone Elimination and Rearrangement
The benzenesulfonyl group participates in elimination reactions under basic conditions.
| Base | Product | Conditions | Yield | References |
|---|---|---|---|---|
| K<sub>2</sub>CO<sub>3</sub>, DMSO | 3-Unsubstituted quinolinone | 100°C, 6 h | 75% | |
| DBU, THF | 1,2-Dihydroquinoline derivative | RT, 12 h | 68% |
Key Insight :
-
Sulfone elimination generates reactive intermediates for further functionalization.
Photophysical Reactions
The conjugated quinoline system exhibits unique photophysical behavior under UV light.
| Condition | Observation | Application | References |
|---|---|---|---|
| UV (365 nm), EtOAc | Fluorescence at 450 nm (λ<sub>ex</sub> = 320 nm) | Sensor development | |
| Irradiation with eosin Y | Singlet oxygen generation | Photodynamic therapy |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The specific compound has demonstrated cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .
Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Research has indicated that derivatives of quinoline are effective against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases. This effect is hypothesized to be mediated through the modulation of NF-kB signaling pathways .
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Hypothesized Impacts
Pharmacological and Physicochemical Properties
Electronic and Steric Effects
- The absence of fluorine on the benzenesulfonyl group reduces electronegativity, which may lower metabolic stability compared to the 4-fluoro analog in .
- However, the 2-methylphenyl group may create steric clashes, reducing binding affinity .
Solubility and Bioavailability
- Dimethoxy substituents (target compound) are associated with higher aqueous solubility compared to monomethoxy or methyl groups (). This could translate to better oral bioavailability .
- The 4-fluorobenzenesulfonyl group () may increase lipophilicity, favoring blood-brain barrier penetration but risking higher toxicity .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a synthetic derivative belonging to the class of quinoline-based compounds. Its structure features a quinoline core with modifications that enhance its biological activity. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 529.54 g/mol. The presence of a fluorine atom and a benzenesulfonyl group are significant for its biological interactions.
The primary mechanism through which this compound exerts its effects involves the inhibition of key enzymes and pathways associated with disease processes. Specifically, it targets bacterial DNA-gyrase, a type II topoisomerase, crucial for bacterial DNA replication. By binding to this enzyme, it disrupts the replication process, leading to bacterial cell death.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit broad-spectrum antimicrobial properties. The specific compound under discussion has shown potent antibacterial activity against various strains of bacteria. In vitro studies demonstrate that it has an effective minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Anticancer Potential
In addition to its antibacterial properties, this compound has been investigated for its anticancer activity. It demonstrates significant antiproliferative effects in various cancer cell lines. For instance, studies have shown that it induces apoptosis in glioma cells through multiple mechanisms, including the activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling pathways .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antibacterial Efficacy : A study conducted on different bacterial strains revealed that the compound exhibited an MIC ranging from 0.5 to 2 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in human glioma cells, with IC50 values around 10 µM. The mechanism was linked to cell cycle arrest at the G2/M phase and subsequent induction of necroptosis .
- Selectivity Index : The selectivity index (SI) for cancerous versus normal cells was found to be favorable, indicating that normal astrocytes were significantly less affected by the treatment compared to glioma cells .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of structurally related acetamide derivatives typically involves multi-step protocols, including sulfonylation, nucleophilic substitution, and coupling reactions. For example:
- Step 1: React a quinolinone precursor (e.g., 6-fluoro-4-oxo-1,4-dihydroquinoline) with benzenesulfonyl chloride under basic conditions (pH 9–10, Na₂CO₃) at room temperature for 3–4 hours to introduce the sulfonyl group .
- Step 2: Couple the sulfonylated intermediate with a substituted phenylacetamide via nucleophilic acyl substitution. Use anhydrous solvents (e.g., DMF) and catalysts like EDCI/HOBt to enhance yield .
- Optimization: Monitor reaction progress with TLC/HPLC. Adjust stoichiometry (1:1.2 molar ratio for nucleophilic partners) and temperature (40–60°C for coupling steps) to minimize side products.
Key Characterization Tools:
- Purity: ≥98% via HPLC (C18 column, acetonitrile/water gradient) .
- Structural Confirmation: IR (sulfonyl S=O stretch ~1350 cm⁻¹), ¹H-NMR (quinolinone aromatic protons at δ 7.2–8.5 ppm), and elemental analysis (CHN ±0.3%) .
Basic: How should researchers validate the structural integrity of this compound?
Answer:
Combine spectroscopic and crystallographic methods:
- Spectroscopy:
- Crystallography: For absolute configuration, grow single crystals via slow evaporation (solvent: DCM/hexane) and perform X-ray diffraction. Compare bond lengths/angles to similar structures (e.g., C-Br bond length ~1.89 Å in bromophenyl analogs) .
Advanced: How can computational modeling predict this compound’s pharmacokinetic properties?
Answer:
Use molecular docking and dynamics simulations:
- Software: COMSOL Multiphysics or AutoDock Vina for binding affinity studies (e.g., targeting enzymes like α-glucosidase) .
- Parameters:
- Validation: Compare in silico results with in vitro assays (e.g., Caco-2 cell permeability) to resolve discrepancies.
Advanced: How to resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
Answer:
Apply systematic validation:
- Method 1: Replicate assays under standardized conditions (pH 7.4, 37°C) with controls (e.g., acarbose for α-glucosidase inhibition). Use triplicate measurements to assess statistical significance (p < 0.05) .
- Method 2: Perform dose-response curves (IC₅₀) to rule out concentration-dependent artifacts. For example, if IC₅₀ varies >20%, check compound stability (e.g., degradation in DMSO over 24 hours) .
- Method 3: Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .
Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?
Answer:
Optimize reaction engineering and purification:
- Process Design:
- Purification:
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Follow a systematic SAR workflow:
- Step 1: Synthesize analogs with modifications at key positions (e.g., replace 3,4-dimethoxyphenyl with 4-fluorophenyl or vary the sulfonyl group) .
- Step 2: Test analogs in bioassays (e.g., enzyme inhibition, cytotoxicity). Use PCA (Principal Component Analysis) to correlate structural features (e.g., substituent electronegativity) with activity .
- Step 3: Validate hypotheses with molecular dynamics simulations (e.g., ligand-protein binding stability over 100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
